molecular formula C28H36N4O5S B12415706 (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone

Cat. No.: B12415706
M. Wt: 544.7 g/mol
InChI Key: LBPPBLYOJCIZRW-QQILUNBMSA-N
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Description

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the piperazine moiety, and the incorporation of the deuterated pyridine ring. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used to study the effects of deuterium substitution on biological activity. Deuterium-labeled compounds are valuable tools in metabolic studies and drug development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone apart is its combination of multiple functional groups and deuterium labeling. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H36N4O5S

Molecular Weight

544.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone

InChI

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i6D,7D,11D,17D;

InChI Key

LBPPBLYOJCIZRW-QQILUNBMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2NC(CS2)C(=O)N3CCN(CC3)CCC(C)(C)C4=CC=CC=C4)[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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